molecular formula C8H9N3O B1481558 1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde CAS No. 2092531-69-4

1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde

Cat. No.: B1481558
CAS No.: 2092531-69-4
M. Wt: 163.18 g/mol
InChI Key: IBMAPEXLLGOJDU-UHFFFAOYSA-N
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Description

1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde is a heterocyclic organic compound belonging to the class of imidazopyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors containing nitrogen atoms. The reaction conditions typically require the use of strong bases or acids to facilitate the formation of the imidazopyrazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

  • Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions, often under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde has found applications in several scientific research areas:

  • Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: It may be used in the development of new therapeutic agents due to its unique structural features and biological activity.

  • Industry: The compound's properties make it useful in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

. Some similar compounds include:

  • Imidazo[1,2-a]pyrazole derivatives: These compounds have a different ring fusion pattern but share similar biological activities.

  • Indole derivatives: While structurally different, indoles also exhibit biological activities and can be used in similar applications.

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Properties

IUPAC Name

1-ethylimidazo[1,2-b]pyrazole-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-2-10-3-4-11-8(10)5-7(6-12)9-11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMAPEXLLGOJDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN2C1=CC(=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde
Reactant of Route 2
1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde
Reactant of Route 3
1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde
Reactant of Route 4
1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde
Reactant of Route 5
1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde
Reactant of Route 6
1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde

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